molecular formula C25H22N4O4 B12944909 (Z)-3'-((1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

(Z)-3'-((1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B12944909
M. Wt: 442.5 g/mol
InChI Key: XIKDKRRFSUYGHK-UHFFFAOYSA-N
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Description

(Z)-3’-((1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound that features a biphenyl core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3’-((1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.

    Diazotization and Coupling: The diazenyl group can be introduced through a diazotization reaction followed by coupling with the pyrazole derivative.

    Functional Group Modifications: Hydroxyl and carboxylic acid groups can be introduced through selective functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the diazenyl group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the biphenyl core or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) could be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents targeting specific biological pathways or diseases.

Industry

In industry, the compound could find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes, receptors, or other proteins, modulating their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3’-((1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Similar compounds might include other biphenyl derivatives with different substituents or pyrazole-containing molecules with varying functional groups.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and structural features, which could confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C25H22N4O4

Molecular Weight

442.5 g/mol

IUPAC Name

3-[3-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid

InChI

InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,22,30H,1-3H3,(H,32,33)

InChI Key

XIKDKRRFSUYGHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C

Origin of Product

United States

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